molecular formula C12H15BF3NO4 B8006155 3-(t-Butoxycarbonyl)amino-4-(trifluoromethyl)phenylboronic acid

3-(t-Butoxycarbonyl)amino-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B8006155
M. Wt: 305.06 g/mol
InChI Key: UEWFLAWPPHKUOY-UHFFFAOYSA-N
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Description

3-(t-Butoxycarbonyl)amino-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative with the chemical formula C12H15BF3NO4. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is characterized by the presence of a trifluoromethyl group and a boronic acid moiety, which confer unique reactivity and properties.

Chemical Reactions Analysis

3-(t-Butoxycarbonyl)amino-4-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like K2CO3, and solvents such as toluene or ethanol. Major products formed from these reactions depend on the specific reactants and conditions used but often include biaryl compounds and other complex organic molecules.

Scientific Research Applications

3-(t-Butoxycarbonyl)amino-4-(trifluoromethyl)phenylboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(t-Butoxycarbonyl)amino-4-(trifluoromethyl)phenylboronic acid involves its reactivity as a boronic acid derivative. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability .

Comparison with Similar Compounds

Similar compounds to 3-(t-Butoxycarbonyl)amino-4-(trifluoromethyl)phenylboronic acid include other boronic acids and esters, such as phenylboronic acid and 4-(trifluoromethyl)phenylboronic acid . Compared to these compounds, this compound offers unique reactivity due to the presence of both the trifluoromethyl group and the boronic acid moiety. This combination can enhance its utility in specific synthetic applications, making it a valuable tool in organic chemistry.

Properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF3NO4/c1-11(2,3)21-10(18)17-9-6-7(13(19)20)4-5-8(9)12(14,15)16/h4-6,19-20H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWFLAWPPHKUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(F)(F)F)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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